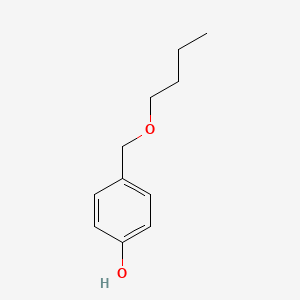

4-(Butoxymethyl)phenol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

57726-27-9 |

|---|---|

Molekularformel |

C11H16O2 |

Molekulargewicht |

180.24 g/mol |

IUPAC-Name |

4-(butoxymethyl)phenol |

InChI |

InChI=1S/C11H16O2/c1-2-3-8-13-9-10-4-6-11(12)7-5-10/h4-7,12H,2-3,8-9H2,1H3 |

InChI-Schlüssel |

GGPCJIKQXDNJJY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOCC1=CC=C(C=C1)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Butoxymethyl Phenol and Its Precursors

Strategies for Phenol (B47542) Derivatization at the Para Position

Achieving selective functionalization at the para position of the phenol ring is a critical step in the synthesis of 4-(butoxymethyl)phenol and its precursors. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, which can sometimes lead to a mixture of isomers and polysubstituted products. ucalgary.ca Therefore, specific strategies are employed to favor the formation of the desired para-substituted product.

Electrophilic Aromatic Substitution Approaches on Phenol

Electrophilic aromatic substitution is a fundamental reaction class for introducing functional groups onto a benzene (B151609) ring. Due to the electron-donating nature of the hydroxyl group, phenol is highly reactive towards electrophiles, with substitution occurring preferentially at the ortho and para positions. byjus.com While this high reactivity is advantageous, controlling the selectivity to obtain predominantly the para-isomer can be challenging.

Common electrophilic substitution reactions on phenol include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.comchemistrysteps.com For instance, the nitration of phenol with dilute nitric acid at low temperatures yields a mixture of ortho- and para-nitrophenols. byjus.com Similarly, halogenation with bromine in a non-polar solvent can lead to monobrominated phenols, with the para-isomer often being a significant component. byjus.com

To enhance para-selectivity, several factors can be manipulated, including the choice of solvent, reaction temperature, and the nature of the electrophile. In some cases, the use of bulky electrophiles or specific catalysts can sterically hinder the ortho positions, thereby favoring substitution at the less hindered para-position.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Phenol

| Reaction | Reagents and Conditions | Major Products | Reference |

| Nitration | Dilute HNO₃, 298 K | o-Nitrophenol and p-Nitrophenol | byjus.com |

| Bromination | Br₂ in CS₂ or CCl₄, low temp. | o-Bromophenol and p-Bromophenol | byjus.com |

| Sulfonation | Conc. H₂SO₄, 373 K | p-Hydroxyphenylsulfonic acid | mlsu.ac.in |

| Friedel-Crafts Alkylation | (CH₃)₃COH, H⁺ catalyst | 4-(tert-Butyl)phenol | libretexts.org |

Palladium-Catalyzed C-H Functionalization of Phenol Derivatives

In recent years, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and selective modification of aromatic rings. Palladium catalysis, in particular, has been successfully employed for the derivatization of phenols. nih.gov While many methods focus on ortho- or meta-selective functionalization, specific strategies have been developed to achieve para-selectivity.

One notable approach involves the use of a recyclable silicon-containing biphenyl-based template. This directing group temporarily attaches to the phenolic oxygen and positions the palladium catalyst to selectively activate the C-H bond at the remote para position. nih.govresearchgate.net This methodology allows for reactions such as olefination, where an alkene is coupled at the para position of the phenol. nih.gov The template can be subsequently removed, providing the para-functionalized phenol. This strategy offers high regioselectivity that is often difficult to achieve through traditional electrophilic substitution. nih.gov

Formation of the Butoxymethyl Moiety

The introduction of the butoxymethyl group is a key step in the synthesis of the target compound. This can be achieved through various etherification strategies, with the Williamson ether synthesis being a prominent method. Alternatively, the butoxymethyl group can be constructed by reacting a halomethyl phenol with a butoxide.

Williamson Ether Synthesis in the Context of Phenolic Compounds

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. In the context of phenolic compounds, the reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an appropriate alkyl halide. organicchemistrytutor.comwikipedia.org

For the synthesis of a butoxymethyl ether, this would typically involve reacting the phenoxide with a butoxymethyl halide. However, a more common approach for a compound like this compound would be to first introduce a hydroxymethyl group at the para position of phenol to form 4-hydroxybenzyl alcohol. This intermediate can then be deprotonated at the benzylic alcohol and reacted with a butyl halide.

The general steps for a Williamson ether synthesis involving a phenol are:

Deprotonation of the Phenol: A base, such as sodium hydroxide (B78521) (NaOH) or a stronger base like sodium hydride (NaH) if reacting a less acidic alcohol, is used to remove the acidic proton from the hydroxyl group, forming a sodium phenoxide. organicchemistrytutor.comyoutube.com

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of a primary alkyl halide (e.g., butyl bromide), displacing the halide and forming the ether linkage. organicchemistrytutor.comwikipedia.org Primary alkyl halides are preferred to minimize competing elimination reactions. organicchemistrytutor.comwikipedia.org

Table 2: General Conditions for Williamson Ether Synthesis with Phenols

| Step | Reagents | Solvent | Temperature | Reference |

| Deprotonation | NaOH, K₂CO₃, or NaH | Acetonitrile (B52724), THF, DMF | 0 °C to room temperature | organicchemistrytutor.comorganic-synthesis.com |

| Etherification | Primary alkyl halide (e.g., R-Br, R-I) | Acetonitrile, THF, DMF | Room temperature to reflux | organicchemistrytutor.comorganic-synthesis.com |

Introduction of Alkoxymethyl Groups via Halomethyl Phenols

An alternative strategy for forming the butoxymethyl moiety involves the initial preparation of a halomethyl phenol, such as 4-(chloromethyl)phenol. This intermediate can be synthesized through electrophilic aromatic substitution on phenol using formaldehyde (B43269) and hydrogen chloride, a reaction known as the Blanc chloromethylation. wikipedia.org

Once 4-(chloromethyl)phenol is obtained, it can be reacted with sodium butoxide. In this reaction, the butoxide ion acts as a nucleophile and displaces the chloride ion from the benzylic position to form the desired butoxymethyl ether linkage. This approach is essentially a variation of the Williamson ether synthesis where the alkoxide is the nucleophile and the halomethyl phenol is the electrophile.

Multi-Step Synthesis Pathways to this compound

A practical synthesis of this compound can be achieved through a multi-step pathway starting from readily available precursors like hydroquinone (B1673460). One such method involves a sequence of protection, etherification, and deprotection steps. google.com

A reported synthesis of 4-butoxyphenol (B117773), a closely related compound, provides a template for this approach. The synthesis of this compound can be envisioned starting from 4-hydroxybenzaldehyde (B117250). A three-step synthesis of non-symmetric 1,4-dialkoxybenzenes has been described starting from this precursor. acgpubs.org

A plausible multi-step synthesis of this compound is outlined in a Chinese patent, which starts from hydroquinone. google.com The key steps are:

Monoprotection of Hydroquinone: One of the hydroxyl groups of hydroquinone is protected, for example, as an acetate (B1210297) ester, by reacting it with chloroacetyl chloride. This selective protection is crucial to allow for the functionalization of the other hydroxyl group. google.com

Etherification: The remaining free hydroxyl group is then etherified with a butyl halide, such as butyl bromide, in the presence of a base like potassium carbonate. google.com This step introduces the butyl group.

Hydrolysis (Deprotection): The protecting group is then removed by hydrolysis to yield 4-butoxyphenol. google.com

Hydroxymethylation: The 4-butoxyphenol can then undergo hydroxymethylation at the para position relative to the butoxy group (ortho to the hydroxyl group) using formaldehyde.

Final Etherification: The resulting hydroxymethyl group can then be etherified to introduce the butoxy group, although this would lead to a different product. A more direct route from a suitable precursor would be preferable.

A more direct multi-step synthesis of this compound could involve:

Hydroxymethylation of Phenol: Phenol is reacted with formaldehyde in the presence of a base to introduce a hydroxymethyl group, primarily at the ortho and para positions. Conditions can be optimized to favor the formation of 4-hydroxybenzyl alcohol.

Williamson Ether Synthesis: The 4-hydroxybenzyl alcohol is then reacted with a butyl halide (e.g., butyl bromide) in the presence of a base to form the butoxymethyl ether at the benzylic alcohol position.

Table 3: Illustrative Multi-Step Synthesis of a 4-Alkoxyphenol from Hydroquinone

| Step | Reactants | Reagents | Solvent | Key Transformation | Reference |

| 1. Protection | Hydroquinone | Chloroacetyl chloride | Toluene | Mono-acetylation | google.com |

| 2. Etherification | Mono-protected hydroquinone | Butyl bromide, K₂CO₃ | Toluene | O-Butylation | google.com |

| 3. Deprotection | Protected 4-butoxyphenol | NaOH (aq), then acid | Methanol (B129727)/Water | Hydrolysis | google.com |

Sequential Functionalization of Phenolic Substrates

Sequential functionalization is a cornerstone strategy in the synthesis of multi-substituted aromatic compounds derived from phenols. nih.gov This approach involves a series of distinct reaction steps to introduce different functional groups onto the phenol scaffold in a controlled order. Phenols are versatile starting materials for such strategies due to the activating, ortho-, para-directing nature of the hydroxyl group and the potential for reactions at the hydroxyl group itself. elsevierpure.commdpi.com

A common sequence for preparing para-substituted phenol ethers involves:

Initial Protection/Functionalization : The synthesis may begin by protecting the phenolic hydroxyl group to prevent its interference in subsequent steps targeting the aromatic ring.

Ring Functionalization : With the hydroxyl group masked, a functional group can be introduced at the para-position of the benzene ring.

Deprotection and Further Functionalization : The protecting group is then removed to liberate the phenolic hydroxyl, which can be subsequently functionalized, for example, through etherification.

An alternative pathway involves initial functionalization of the ring, followed by modification of the phenolic hydroxyl. For instance, in the synthesis of the related compound 4-butoxyphenol from hydroquinone, one of the two hydroxyl groups is first protected with an acetyl group. google.com This protection allows the remaining free hydroxyl group to be selectively etherified using a butyl halide. The final step is the hydrolysis of the acetyl group to yield the target monosubstituted phenol. google.com This method exemplifies a sequential process where protection enables selective functionalization at another site.

Research findings have demonstrated various sequential C-H and C-O bond functionalizations. For example, a template-directed approach has been developed for the sequential palladium-catalyzed meta-selective C-H olefination of phenols, followed by nickel-catalyzed C-O activation and arylation, converting phenols into 1,3-disubstituted arenes. nih.gov

Catalytic Systems and Reaction Conditions for Optimized Yields

The efficiency and selectivity of synthetic transformations leading to this compound and its precursors are highly dependent on the catalytic systems and reaction conditions employed. Both transition metal-catalyzed and acid/base-catalyzed methods are pivotal in achieving high yields and desired product purity.

Transition Metal Catalysis in Phenol Functionalization

Transition metal catalysis has become a powerful tool for the direct functionalization of C-H and C-O bonds in phenols and their derivatives. elsevierpure.comrsc.org These methods offer highly efficient and selective pathways for creating new carbon-carbon and carbon-oxygen bonds. rsc.org

Palladium (Pd)-Catalyzed Reactions : Palladium catalysts are widely used for cross-coupling reactions. For instance, Pd-catalyzed allylic etherification of phenols with vinyl ethylene (B1197577) carbonate has been established to produce allylic aryl ethers in good yields with high regioselectivity. frontiersin.org Furthermore, palladium catalysis can be used for the direct C-H functionalization of phenols, such as olefination at the ortho position, by using the phenol group as a directing group. researchgate.net

Copper (Cu)-Catalyzed Reactions : The Ullmann condensation, a classic copper-catalyzed reaction, is used to form diaryl ethers by coupling a phenol with an aryl halide. wikipedia.orgnih.gov Modern variations of this reaction employ ligands such as picolinic acid and can be performed under milder conditions, tolerating a variety of functional groups and enabling the synthesis of sterically hindered ethers. nih.gov

Ruthenium (Ru)-Catalyzed Reactions : Ruthenium-based catalysts have been reported for the dehydrative C-H coupling of phenols with ketones to form trisubstituted olefins. researchgate.net Mechanochemical strategies using ruthenium have also been developed for the deoxygenative borylation of free phenols via C-O bond cleavage. mdpi.com

The table below highlights representative transition metal catalytic systems used in phenol functionalization.

| Metal Catalyst | Ligand/Co-catalyst | Reaction Type | Reference |

| PdCl₂(dppf) | Cs₂CO₃ (Base) | Allylic Etherification | frontiersin.org |

| CuI | Picolinic Acid | O-Arylation (Ullmann) | nih.gov |

| Palladium Acetate | Pyridine (B92270) derivatives | C-H Olefination | researchgate.net |

| Ruthenium Complex | - | Dehydrative C-H Coupling | researchgate.net |

Acid-Catalyzed and Base-Catalyzed Approaches

Traditional acid and base catalysis remains fundamental for key transformations in phenol chemistry, particularly for etherification reactions.

Base-Catalyzed Approaches : The Williamson ether synthesis is a classic and high-yielding method for preparing ethers. wikipedia.org In this reaction, a strong base (e.g., sodium hydride, potassium carbonate) is used to deprotonate the phenol, forming a highly nucleophilic phenoxide ion. This ion then displaces a halide from an alkyl halide (like butyl bromide) in a nucleophilic substitution reaction to form the ether. This base-catalyzed approach is highly effective for synthesizing alkyl aryl ethers from primary alkyl halides. wikipedia.org The use of a base like pyridine is also common in esterification reactions with acid anhydrides to activate the phenol by forming the phenoxide ion and to neutralize the acidic byproduct. youtube.com

Acid-Catalyzed Approaches : Phenol ethers can also be synthesized through the acid-catalyzed condensation of a phenol and an alcohol. wikipedia.org Concentrated sulfuric acid can be used to protonate the carbonyl oxygen of an acid anhydride (B1165640), making it more electrophilic and susceptible to attack by the weakly nucleophilic phenol. youtube.com However, acid-catalyzed etherification between a phenol and an alcohol runs the risk of self-condensation of the alcohol. wikipedia.org Additionally, strong acids can promote undesirable side reactions like dehydration or sulfonation. youtube.com

Advanced Spectroscopic Characterization of 4 Butoxymethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns, a complete structural map can be assembled.

The ¹H NMR spectrum of 4-(Butoxymethyl)phenol is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would display a characteristic AA'BB' splitting pattern for the para-substituted benzene (B151609) ring. The protons ortho to the hydroxyl group (H-2, H-6) are expected to appear as a doublet, slightly upfield from the doublet corresponding to the protons meta to the hydroxyl group (H-3, H-5) due to the electron-donating effect of the hydroxyl group.

The benzylic protons of the -CH₂- group attached to the aromatic ring and the ether oxygen (H-7) would appear as a sharp singlet. The protons of the butoxy group would show characteristic signals: a triplet for the terminal methyl group (H-11), a triplet for the methylene (B1212753) group adjacent to the ether oxygen (H-8), and two overlapping multiplets for the two central methylene groups (H-9, H-10). The phenolic hydroxyl proton (OH) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2, H-6 | ~ 6.8 - 7.0 | Doublet | 2H |

| H-3, H-5 | ~ 7.1 - 7.3 | Doublet | 2H |

| H-7 (-Ar-CH₂-O-) | ~ 4.4 - 4.6 | Singlet | 2H |

| H-8 (-O-CH₂-CH₂-) | ~ 3.4 - 3.6 | Triplet | 2H |

| H-9 (-CH₂-CH₂-CH₃) | ~ 1.5 - 1.7 | Multiplet | 2H |

| H-10 (-CH₂-CH₃) | ~ 1.3 - 1.5 | Multiplet | 2H |

| H-11 (-CH₃) | ~ 0.9 - 1.0 | Triplet | 3H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected. The aromatic carbons would show four signals: two for the protonated carbons (C-2/6 and C-3/5) and two for the quaternary carbons (C-1 and C-4). The chemical shifts of these carbons are influenced by the substituents; C-1, bearing the hydroxyl group, would be the most downfield among the aromatic carbons, while C-4 would also be shifted downfield due to the butoxymethyl substituent. The remaining signals correspond to the benzylic carbon and the four carbons of the butyl chain.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-C-OH) | ~ 155 - 158 |

| C-2, C-6 | ~ 115 - 117 |

| C-3, C-5 | ~ 129 - 131 |

| C-4 (-C-CH₂-) | ~ 130 - 133 |

| C-7 (-Ar-CH₂-O-) | ~ 72 - 75 |

| C-8 (-O-CH₂-CH₂-) | ~ 69 - 71 |

| C-9 (-CH₂-CH₂-CH₃) | ~ 31 - 33 |

| C-10 (-CH₂-CH₃) | ~ 19 - 21 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons (H-2/6 with H-3/5) and, critically, trace the connectivity within the butyl chain, showing correlations from H-8 to H-9, H-9 to H-10, and H-10 to H-11. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2 for all protonated carbons (C-2/6, C-3/5, and C-7 through C-11).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is essential for connecting different structural fragments. sdsu.edu Key HMBC correlations for this compound would include:

The benzylic protons (H-7) to the aromatic quaternary carbons (C-1 and C-4) and the protonated aromatic carbons (C-3/5), confirming the attachment of the butoxymethyl group to the ring.

The benzylic protons (H-7) to the first carbon of the butyl chain (C-8), establishing the ether linkage.

The aromatic protons H-3/5 to the quaternary carbon C-1 and the benzylic carbon C-7.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The FTIR spectrum of this compound would be dominated by absorptions corresponding to the hydroxyl, ether, and aromatic functionalities.

A prominent, strong, and broad absorption band in the region of 3200-3550 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. youtube.com The C-O stretching vibration of the phenol (B47542) would appear as a strong band around 1200-1260 cm⁻¹. Another strong C-O stretching band, corresponding to the alkyl-aryl ether linkage (-CH₂-O-), is expected in the 1050-1150 cm⁻¹ region.

Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹). Aliphatic C-H stretching from the butyl and methylene groups would be observed as strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). researchgate.net Characteristic aromatic C=C stretching vibrations would be visible as multiple sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group/Vibrational Mode | Intensity |

|---|---|---|

| 3200 - 3550 | O-H (Phenol, H-bonded) | Strong, Broad |

| 3010 - 3100 | C-H (Aromatic) | Weak to Medium |

| 2850 - 2960 | C-H (Aliphatic) | Strong |

| 1500 - 1600 | C=C (Aromatic Ring) | Medium, Sharp |

| ~1450 | C-H Bending (Aliphatic) | Medium |

| 1200 - 1260 | C-O (Phenol) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. Phenols typically exhibit two primary absorption bands in the ultraviolet region due to π → π* transitions within the benzene ring. researchgate.net For phenol itself, these bands appear around 210 nm and 270 nm. researchgate.netdocbrown.info The presence of the butoxymethyl substituent at the para position is expected to cause a slight red shift (bathochromic shift) of these absorption maxima due to its weak electron-donating character, which extends the conjugation. The exact λmax values would be dependent on the solvent used.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, the molecular formula is C₁₁H₁₆O₂.

The theoretical exact mass can be calculated as follows:

(11 x 12.000000) + (16 x 1.007825) + (2 x 15.994915) = 180.11503 Da

HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would yield an experimental mass measurement extremely close to this theoretical value (e.g., within 5 ppm). thermofisher.com This accurate mass determination confirms the elemental formula C₁₁H₁₆O₂, effectively distinguishing the compound from any potential isomers or other molecules with the same nominal mass.

Single-Crystal X-ray Diffraction for Solid-State Structure (if applicable to derivatives)

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed three-dimensional information about the molecular structure, bond lengths, bond angles, and intermolecular interactions in the solid state. While there is no publicly available single-crystal X-ray diffraction data for this compound itself, the technique is highly applicable to its derivatives and provides valuable insights into their solid-state conformation and packing.

The study of crystalline derivatives of this compound by SCXRD would allow for an unambiguous determination of its molecular geometry. The data obtained from such an analysis includes the unit cell parameters (the dimensions of the repeating unit in the crystal lattice) and the spatial arrangement of the molecules within the unit cell. This information is crucial for understanding structure-property relationships, as the solid-state packing can significantly influence physical properties such as melting point, solubility, and stability.

For illustrative purposes, the crystallographic data for a phenol derivative, 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, is presented below to demonstrate the type of information that can be obtained from a single-crystal X-ray diffraction study redalyc.org. Analysis of this derivative reveals a nearly planar structure, with specific dihedral angles between the pyridinyl and phenolic rings redalyc.org.

Table 1: Illustrative Crystallographic Data for a Phenol Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₁H₁₅N₃O |

| Formula Weight | 325.37 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123(4) |

| b (Å) | 9.898(4) |

| c (Å) | 16.541(7) |

| α (°) | 90 |

| β (°) | 99.12(3) |

| γ (°) | 90 |

| Volume (ų) | 1635.9(11) |

| Z | 4 |

Note: This data is for 4-([2,2':6',2''-terpyridin]-4'-yl)phenol and serves as an example of crystallographic parameters.

In the case of this compound derivatives, SCXRD analysis would reveal the conformation of the butoxymethyl group relative to the phenol ring. It would also elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potential C-H···π interactions, which govern the crystal packing. The resulting structural information is fundamental for computational modeling and for understanding the supramolecular chemistry of this class of compounds.

Chemical Reactivity and Mechanistic Investigations of 4 Butoxymethyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in 4-(butoxymethyl)phenol, readily participating in reactions such as alkylation, acylation, and condensation.

Alkylation and Acylation Reactions

The oxygen atom of the phenolic hydroxyl group in this compound is nucleophilic and can be readily alkylated or acylated.

Alkylation: O-alkylation of the phenolic hydroxyl group can be achieved through reactions like the Williamson ether synthesis pharmaxchange.info. In this reaction, the phenol (B47542) is first deprotonated by a base, such as sodium hydroxide (B78521) or potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide or ethyl bromide) in an SN2 reaction to form an ether. The choice of solvent can influence the outcome, with polar aprotic solvents like DMF or DMSO favoring O-alkylation pharmaxchange.info.

Acylation: The phenolic hydroxyl group can be converted to an ester through acylation. This is typically achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) lew.roucalgary.ca. The base neutralizes the HCl byproduct and catalyzes the reaction. This reaction proceeds via a nucleophilic acyl substitution mechanism ucalgary.ca. Under certain conditions, particularly with a Lewis acid catalyst like AlCl₃, C-acylation (a Friedel-Crafts reaction) on the aromatic ring can compete with O-acylation ucalgary.ca.

| Reaction Type | Reagents | Product Type | Mechanism |

| Alkylation | Alkyl halide, Base (e.g., NaOH, K₂CO₃) | Ether | SN2 |

| Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | Ester | Nucleophilic Acyl Substitution |

Condensation Reactions

The phenolic hydroxyl group, in conjunction with the activated aromatic ring, allows this compound to participate in condensation reactions, particularly with aldehydes and ketones.

With Aldehydes: Analogous to the well-known phenol-formaldehyde condensation, this compound is expected to react with aldehydes like formaldehyde (B43269) under either acidic or basic conditions stackexchange.comyoutube.com. In the presence of a base, the phenol is deprotonated to the more reactive phenoxide ion, which then attacks the carbonyl carbon of the aldehyde stackexchange.com. Under acidic conditions, the aldehyde is protonated, making it a better electrophile for attack by the electron-rich phenol ring youtube.com. These reactions typically lead to the formation of hydroxymethylphenols, which can further condense to form polymers.

With Ketones: Base-catalyzed condensation with ketones, such as acetone (B3395972), can also occur. This reaction is a type of aldol (B89426) condensation where the enolate of the ketone acts as the nucleophile and attacks the aromatic ring of the phenoxide magritek.comnacatsoc.orgmasterorganicchemistry.comwikipedia.org. An analogous reaction has been reported for p-anisaldehyde (4-methoxybenzaldehyde) with acetone under basic conditions, yielding a chalcone-like product magritek.comazom.com.

Reactions of the Butoxymethyl Side Chain

The butoxymethyl side chain introduces an ether linkage, which is generally stable but can be cleaved under specific conditions. The benzylic-like methylene (B1212753) group is also susceptible to oxidation.

Ether Cleavage Reactions

The ether linkage in the butoxymethyl group can be cleaved by strong acids such as HBr or HI pharmaxchange.infowikipedia.orglibretexts.orguci.eduucalgary.camasterorganicchemistry.comresearchgate.netyoutube.com. The mechanism of this cleavage can proceed via either an SN1 or SN2 pathway, depending on the stability of the potential carbocation intermediate wikipedia.orglibretexts.org.

Protonation of the ether oxygen by the strong acid makes the butoxy group a better leaving group (butanol). The subsequent step depends on the nature of the electrophile. Given that the carbon adjacent to the aromatic ring is a benzylic-type position, it can form a relatively stable carbocation. Therefore, an SN1-type mechanism is plausible, where the protonated ether cleaves to form a 4-hydroxybenzyl carbocation and butanol. The halide ion then attacks the carbocation libretexts.orgnih.gov. Alternatively, a direct SN2 attack by the halide ion on the less sterically hindered carbon of the protonated ether could occur masterorganicchemistry.com.

| Reagent | Proposed Mechanism | Products |

| Strong Acid (HBr, HI) | SN1 or SN2 | 4-(halomethyl)phenol and Butanol |

Oxidation Reactions

The methylene group of the butoxymethyl side chain, being in a benzylic-like position, is susceptible to oxidation. Strong oxidizing agents, such as chromic acid or potassium permanganate, can oxidize benzylic carbons that bear at least one hydrogen atom to a carboxylic acid libretexts.org. Therefore, oxidation of this compound would likely lead to the formation of 4-hydroxybenzoic acid, with the cleavage of the ether bond and oxidation of the benzylic carbon. Milder oxidizing agents might lead to the formation of an aldehyde or other intermediates. The presence of the phenolic hydroxyl group can complicate these reactions, as phenols themselves are susceptible to oxidation mdpi.comresearchgate.net.

Reactivity of the Aromatic Ring in this compound

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the hydroxyl group and the butoxymethyl group shaalaa.comlibretexts.orgmasterorganicchemistry.com. Both of these groups are ortho, para-directing. The powerful activating and directing effect of the hydroxyl group generally dominates, directing incoming electrophiles primarily to the positions ortho to it (positions 2 and 6).

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, likely at the positions ortho to the hydroxyl group youtube.com.

Halogenation: Reaction with halogens (e.g., Br₂ in a suitable solvent) results in the substitution of one or more hydrogen atoms with halogen atoms, again, predominantly at the ortho positions youtube.com.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) onto the ring researchgate.net.

The strong activation by the hydroxyl group can sometimes lead to polysubstitution, and reaction conditions need to be carefully controlled to achieve monosubstitution.

Electrophilic Substitution Reactions (e.g., Nitration, Halogenation, Sulfonation)

The activated nature of the phenol ring in this compound facilitates a variety of electrophilic substitution reactions under relatively mild conditions compared to benzene (B151609). ucalgary.ca The primary substitution products are expected to be the 2-substituted and 2,6-disubstituted derivatives due to the directing effect of the hydroxyl group and the blocking of the para position by the butoxymethyl group.

Nitration

The nitration of phenols can be achieved using various nitrating agents. nih.gov For a 4-substituted phenol like this compound, nitration is anticipated to occur at the positions ortho to the hydroxyl group. The reaction conditions can be tuned to control the degree of nitration. For instance, treatment with dilute nitric acid typically yields mononitrated products, while stronger conditions, such as a mixture of concentrated nitric and sulfuric acids, can lead to dinitration. mlsu.ac.in The use of metal nitrates in organic solvents has also been reported as an effective method for the nitration of 4-substituted phenols. ijcce.ac.ir

Table 1: Expected Nitration Products of this compound under Various Conditions

| Reagent | Conditions | Expected Major Product(s) |

|---|---|---|

| Dilute HNO₃ | Low temperature (e.g., 298 K) | 4-(Butoxymethyl)-2-nitrophenol |

| Conc. HNO₃ / Conc. H₂SO₄ | Cooled | 4-(Butoxymethyl)-2,6-dinitrophenol |

Halogenation

Due to the highly activating nature of the hydroxyl group, phenols undergo halogenation readily, even without a Lewis acid catalyst. byjus.comyoutube.com The reaction of this compound with bromine is expected to proceed smoothly. The choice of solvent plays a crucial role in determining the outcome. In polar solvents like water, polysubstitution is common, whereas in nonpolar solvents such as carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃) at low temperatures, the reaction can be controlled to favor monohalogenation at the ortho position. byjus.comyoutube.com Steric hindrance between the incoming halogen and the existing substituents can also influence the reaction. stackexchange.com

Table 2: Predicted Halogenation Outcomes for this compound

| Reagent | Solvent | Expected Major Product |

|---|---|---|

| Br₂ | CS₂ or CHCl₃, low temp. | 2-Bromo-4-(butoxymethyl)phenol |

Sulfonation

The sulfonation of phenols is a reversible reaction, and the product distribution is highly dependent on the reaction temperature. mlsu.ac.insciencemadness.org When this compound is treated with concentrated sulfuric acid, sulfonation will occur at the ortho position. Thermodynamic control at higher temperatures typically favors the formation of the more stable para-isomer, but since this position is blocked in this compound, the ortho-substituted product is the only expected outcome. mlsu.ac.in

Table 3: Temperature Influence on the Sulfonation of Phenols

| Temperature | Kinetic/Thermodynamic Control | Predominant Isomer for Phenol | Expected Isomer for this compound |

|---|---|---|---|

| Low (e.g., <25°C) | Kinetic | Ortho | Ortho |

Oxidative Transformations of the Phenol Moiety

Phenols are susceptible to oxidation, and the reactions can yield a variety of products depending on the oxidant and reaction conditions. libretexts.org The oxidation of hindered phenols, such as those substituted at the 2-, 4-, and 6-positions, has been studied extensively and often involves the formation of phenoxy radicals as initial intermediates. researchgate.netresearchgate.net

The oxidation of this compound can lead to several types of transformations. Mild oxidation may result in the formation of dimers or polymers through the coupling of phenoxy radicals. More vigorous oxidation, for instance with chromic acid, can lead to the formation of quinones. libretexts.org In the case of this compound, oxidation could potentially lead to a benzoquinone derivative, although this would require cleavage of the butoxymethyl group.

Furthermore, enzymatic oxidation of similar compounds like 4-(methoxymethyl)phenol (B1201506) has been shown to proceed via oxidative demethylation to yield 4-hydroxybenzaldehyde (B117250). semanticscholar.org A similar pathway could be envisioned for this compound, leading to the formation of 4-hydroxybenzaldehyde and butanol. Advanced oxidation processes using hydroxyl radicals can lead to aromatic ring cleavage, forming unsaturated dicarbonyl compounds. nih.gov

Elucidation of Reaction Mechanisms

Understanding the precise pathways through which this compound reacts is crucial for controlling product formation and optimizing reaction conditions. This involves studying the kinetics of key reactions and identifying transient species that act as intermediates.

Kinetic Studies of Key Reactions

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For electrophilic substitution reactions of phenols, the rate is highly dependent on the electron-donating ability of the hydroxyl group and the nature of the electrophile. Kinetic investigations of phenol nitration have shown that the reaction mechanism can vary with the nitrating agent and solvent polarity. researchgate.net For example, the degradation of phenol under photocatalytic conditions has been shown to follow first-order kinetics, with the rate being influenced by the generation of hydroxyl radicals. mdpi.com Similar kinetic analyses of the nitration, halogenation, or oxidation of this compound would be necessary to fully elucidate the rate-determining steps and the influence of the butoxymethyl substituent on reactivity.

Identification of Reaction Intermediates

The high reactivity of phenols means that their reactions often proceed through short-lived intermediates. Identifying these species is key to confirming proposed reaction mechanisms.

Electrophilic Substitution: In electrophilic aromatic substitution, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. For this compound, the attack of an electrophile (E⁺) at the C2 position would form an arenium ion intermediate where the positive charge is delocalized over the ring and onto the oxygen atom of the hydroxyl group.

Oxidative Transformations: The oxidation of phenols typically proceeds via the initial formation of a phenoxy radical. In the enzymatic oxidation of the related compound 4-(methoxymethyl)phenol by vanillyl-alcohol oxidase, a transient intermediate was identified and proposed to be a p-quinone methide complexed with the reduced enzyme. semanticscholar.org This intermediate forms following the abstraction of a hydrogen atom from the phenolic hydroxyl group and subsequent rearrangement. It is plausible that the oxidation of this compound proceeds through a similar p-quinone methide intermediate.

Nitration Mechanisms: In certain nitration reactions of phenols using reagents like tert-butyl nitrite, evidence suggests the formation of O-nitrosyl intermediates prior to C-nitration via homolysis and oxidation. nih.gov

Theoretical and Computational Studies of 4 Butoxymethyl Phenol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide information about electron distribution, molecular orbital energies, and other electronic properties.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between accuracy and computational cost. DFT calculations can be employed to determine the optimized geometry, electronic properties, and vibrational frequencies of 4-(Butoxymethyl)phenol.

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy structure. This involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) that appropriately describe the electronic system. nih.gov Once the optimized structure is obtained, various molecular properties can be calculated.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive. researchgate.net The distribution of these frontier orbitals can reveal the likely sites for electrophilic and nucleophilic attack. For phenolic compounds, the HOMO is often localized on the phenol (B47542) ring and the oxygen atom, while the LUMO distribution can vary depending on the substituents.

Table 1: Illustrative DFT-Calculated Properties for a Phenolic Compound

| Property | Value |

|---|---|

| HOMO Energy | -8.544 eV |

| LUMO Energy | 0.430 eV |

| HOMO-LUMO Gap | 8.974 eV |

| Dipole Moment | 2.5 D |

Note: These are example values for a substituted phenol and not specific to this compound. bsu.by

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. While computationally more demanding than DFT, they can offer more precise results for electronic structure.

Ab initio calculations can be used to obtain highly accurate geometries and energies for this compound. For instance, the MP2/6-31G* level of theory has been used to calculate the structures of phenol and its hydrogen-bonded clusters. researchgate.net These methods are particularly useful for benchmarking the results obtained from DFT and for studying systems where electron correlation effects are significant. The choice of ab initio method depends on the desired accuracy and the computational resources available.

Molecular Dynamics (MD) Simulations for Conformational Analysis

The butoxymethyl group in this compound introduces significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the dynamic behavior of the molecule. nih.gov

By simulating the molecule in a solvent (e.g., water) at a given temperature, MD can identify the most stable conformers and the energy barriers between them. nih.gov This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. The force field used in the simulation (e.g., CHARMM, AMBER) is a critical parameter that determines the accuracy of the results. For phenolic resins, MD simulations have been used to generate structures and predict physical properties like density and glass transition temperature. nih.govresearchgate.net

Computational Approaches to Reaction Mechanism Prediction

Computational chemistry can be used to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies.

DFT is a common method for studying reaction mechanisms. For example, the mechanism of phenol methylation with methanol (B129727) has been investigated using a computational approach to derive the entire process leading to the formation of o-cresol. unibo.it For this compound, computational methods could be used to predict the outcomes of reactions such as oxidation of the phenol group or ether cleavage. Machine learning models are also emerging as tools for predicting chemical reaction outcomes, although their accuracy depends heavily on the training data. nih.govrjptonline.org

Spectroscopic Property Predictions via Computational Methods

Computational methods can predict various spectroscopic properties, which can aid in the interpretation of experimental spectra. Time-Dependent DFT (TD-DFT) is a widely used method for calculating electronic absorption spectra (UV-Vis). dntb.gov.ua By calculating the vertical excitation energies and oscillator strengths, the absorption maxima can be predicted. scispace.com

Vibrational spectra (Infrared and Raman) can be calculated from the second derivatives of the energy with respect to the atomic positions. The calculated frequencies can be compared with experimental data to confirm the structure of the molecule and to assign vibrational modes to specific molecular motions. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov

Table 2: Illustrative Computationally Predicted Spectroscopic Data for a Phenolic Compound

| Spectroscopic Property | Predicted Value |

|---|---|

| Maximum Absorption Wavelength (λmax) | 325.35 nm |

| Main IR Frequency (O-H stretch) | ~3600 cm⁻¹ |

| ¹³C NMR Chemical Shift (C-OH) | ~155 ppm |

Note: These are example values and not specific to this compound. bsu.by

Structure-Activity Relationship (SAR) Modeling based on Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. iosrjournals.orgjocpr.com This is achieved by developing mathematical models based on molecular descriptors.

For this compound and its derivatives, a QSAR study would involve calculating a variety of computational descriptors that encode structural, electronic, and physicochemical properties. nih.govresearchgate.net These descriptors can include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Such as HOMO/LUMO energies, dipole moment, and partial atomic charges.

Physicochemical descriptors: Like the logarithm of the partition coefficient (logP) and molar refractivity (CMR). nih.gov

Once a set of descriptors is calculated for a series of compounds with known activities, statistical methods such as multiple linear regression or machine learning algorithms are used to build a QSAR model. This model can then be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent analogues.

Derivatives of 4 Butoxymethyl Phenol: Synthesis and Potential Applications

Synthesis of Novel Functionalized 4-(Butoxymethyl)phenol Derivatives

The structure of this compound offers three primary sites for chemical modification: the phenolic hydroxyl group, the butyl chain of the ether moiety, and the aromatic ring. These sites allow for the synthesis of a diverse range of derivatives with tailored properties.

Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a highly reactive site, readily undergoing reactions such as esterification and etherification to yield a variety of functional derivatives.

Esterification: The reaction of the phenolic hydroxyl group with carboxylic acids or their derivatives (like acid chlorides and anhydrides) under acidic catalysis produces esters. organic-chemistry.orgyoutube.comyoutube.com This process, known as Fischer-Speier Esterification when reacting with a carboxylic acid and an acid catalyst, is an equilibrium-driven reaction. organic-chemistry.org The reaction mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the phenolic oxygen, leading to a tetrahedral intermediate that subsequently eliminates water to form the ester. organic-chemistry.org Various catalysts, including mineral acids (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids, can be employed to facilitate this transformation. organic-chemistry.org

For instance, reacting this compound with acetic anhydride (B1165640) would yield 4-(butoxymethyl)phenyl acetate (B1210297). The rate of esterification can be influenced by the molecular weight of the alcohol component, with higher molecular weights generally leading to slower reaction rates. researchgate.net

Etherification: Further modification can be achieved by converting the phenolic hydroxyl into an ether. This is commonly accomplished through reactions like the Williamson ether synthesis, where a phenoxide ion (formed by treating the phenol (B47542) with a strong base) acts as a nucleophile, displacing a halide from an alkyl halide. This method allows for the introduction of a second, different alkyl or aryl group, creating asymmetrical ethers. The reactivity of the phenolic -OH group makes it a prime target for such selective modifications. nih.govgoogle.com

Modifications of the Butyl Chain

Direct chemical modification of the saturated alkyl butyl chain in this compound is generally challenging without affecting other parts of the molecule. A more practical approach to obtaining derivatives with varied ether chains is to modify the synthesis route of the parent compound. The synthesis of this compound typically involves the etherification of 4-(hydroxymethyl)phenol with a butyl-containing reagent. By substituting butanol or butyl halides with other alcohols or alkylating agents, a wide array of analogs can be produced.

For example, using different alcohols (e.g., ethanol, isopropanol, hexanol) in the synthesis would result in derivatives with corresponding alkoxy chains, such as 4-(ethoxymethyl)phenol, 4-(isopropoxymethyl)phenol, and 4-(hexoxymethyl)phenol. This strategy allows for precise control over the lipophilicity and steric bulk of the ether side chain, thereby tuning the physical and chemical properties of the final product.

Functionalization of the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the hydroxyl (-OH) and butoxymethyl (-CH₂OBu) groups. byjus.comquora.com Both substituents are ortho-, para-directing, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them on the ring. byjus.comwebsite-files.com Since the para position is already occupied by the butoxymethyl group, substitutions are expected to occur predominantly at the ortho positions relative to the powerful activating hydroxyl group. mlsu.ac.in

Common electrophilic substitution reactions applicable to this compound include:

Nitration: Treatment with dilute nitric acid can introduce a nitro group (-NO₂) onto the ring, typically at the ortho position to the hydroxyl group. byjus.com

Halogenation: Reaction with halogens (e.g., bromine in a non-polar solvent) can introduce halogen atoms (Br, Cl) onto the aromatic ring. Due to the high activation by the -OH group, these reactions can often proceed without a Lewis acid catalyst. byjus.commlsu.ac.in

Friedel-Crafts Alkylation and Acylation: In the presence of a Lewis acid catalyst, alkyl or acyl groups can be added to the aromatic ring. mlsu.ac.in For example, reaction with an alkyl halide (R-X) or an acyl halide (RCOCl) would yield alkylated or acylated derivatives, respectively.

Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group (-SO₃H) onto the ring. The position of substitution (ortho or para) can sometimes be controlled by temperature. mlsu.ac.in

Table 1: Potential Electrophilic Aromatic Substitution Reactions of this compound This table presents potential reactions based on the general reactivity of phenols. Specific experimental results for this compound may vary.

| Reaction | Reagent | Typical Product(s) |

|---|---|---|

| Halogenation | Br₂ in CS₂ | 2-Bromo-4-(butoxymethyl)phenol |

| Nitration | Dilute HNO₃ | 2-Nitro-4-(butoxymethyl)phenol |

| Sulfonation | Conc. H₂SO₄ | This compound-2-sulfonic acid |

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | 2-Methyl-4-(butoxymethyl)phenol |

Potential as Intermediates in Organic Synthesis

This compound and its precursor, 4-(hydroxymethyl)phenol, are valuable intermediates in multi-step organic syntheses. The ability to selectively functionalize the different reactive sites on the molecule allows it to serve as a versatile scaffold for building more complex chemical structures.

For instance, 4-(hydroxymethyl)phenol is a known intermediate in the synthesis of various pharmaceutical compounds. google.com The hydroxymethyl group (-CH₂OH) can be converted into other functional groups. For example, it can undergo a substitution reaction when heated with hydrochloric acid, where the hydroxyl group is replaced by chlorine to form 4-(chloromethyl)phenol. nagwa.com This chloromethyl derivative is a more reactive intermediate for subsequent nucleophilic substitution reactions.

The synthesis of the local anesthetic pramocaine, while starting from the related 4-butoxyphenol (B117773), illustrates the role of such substituted phenols as key intermediates. google.com In a similar fashion, this compound could be used as a starting point for creating complex target molecules where the butoxymethylphenyl moiety is a required structural component. The synthesis often involves protecting one functional group while another is modified, highlighting its utility as a versatile building block.

Role in the Development of Specialty Chemicals

The derivatives of this compound hold potential in the field of specialty chemicals, particularly as monomers for high-performance polymers and resins.

Building Blocks for Polymeric Materials and Resins

Phenolic compounds are fundamental monomers for producing thermosetting resins, most notably phenol-formaldehyde resins. google.com this compound can be used in similar polymerization reactions. The phenolic ring can react with formaldehyde (B43269) under acidic or basic conditions to form methylene (B1212753) bridges, linking the monomer units into a polymer network. sci-hub.se

The presence of the butoxymethyl substituent would significantly influence the properties of the resulting polymer. Compared to a standard phenol-formaldehyde resin, a polymer derived from this compound would likely exhibit:

Increased Flexibility: The butyl ether chain can act as an internal plasticizer, reducing the brittleness of the resin.

Enhanced Solubility: The alkyl chain can improve the resin's solubility in organic solvents, which is advantageous for applications in coatings and adhesives. sci-hub.se

Modified Thermal Properties: The substituent can alter the glass transition temperature and thermal stability of the polymer.

Furthermore, the phenolic hydroxyl group can be modified prior to polymerization to create other types of polymers. For example, it can be converted to a methacrylate (B99206) group, and the resulting monomer could be polymerized via free radical polymerization to create thermoplastic materials. researchgate.net This approach is used to synthesize polymers from other functionalized phenols like 2-methoxy-4-vinylphenol (B128420) (MVP), a lignin-derived monomer. mdpi.com The ability to copolymerize these phenol-derived monomers with other monomers, such as butyl acrylate, allows for the creation of materials with a wide range of tailored properties. nih.gov

Table 2: Potential Polymer Applications of this compound Derivatives

| Monomer Derivative | Polymerization Type | Potential Polymer Type | Key Feature |

|---|---|---|---|

| This compound | Polycondensation with formaldehyde | Phenolic Resin | Thermoset with increased flexibility |

| 4-(Butoxymethyl)phenyl Methacrylate | Free Radical Polymerization | Polymethacrylate | Thermoplastic with functional side chains |

Precursors for Advanced Organic Materials (e.g., OLED components)

While specific research on this compound as a direct component in advanced organic materials is not extensively documented, its structural characteristics make its derivatives potential candidates for such applications. The core phenolic structure is a versatile platform that can be chemically modified to synthesize materials with tailored electronic and photophysical properties, which are essential for devices like Organic Light-Emitting Diodes (OLEDs).

The utility of phenol derivatives in OLEDs has been demonstrated. For instance, 3-(4-bromophenoxy)phenol has been synthesized and utilized as a component in the fabrication of an OLED device nih.gov. Such compounds can be incorporated into the emissive layer or other functional layers of the device architecture. The performance of these materials is highly dependent on their molecular structure, which influences properties such as charge transport, emission wavelength, and thermal stability.

Derivatives of this compound could be designed to serve various roles in OLEDs. The presence of the hydroxyl group and the butoxymethyl side chain provides avenues for further chemical synthesis. By modifying these groups or substituting the aromatic ring, it is possible to fine-tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for efficient charge injection, transport, and recombination within the OLED, ultimately determining the device's efficiency and color purity. The butoxymethyl group may also enhance the solubility of the resulting materials, which is advantageous for solution-based processing techniques used in manufacturing large-area OLED displays.

The table below illustrates how hypothetical modifications to the this compound backbone could influence properties relevant to OLED applications, based on general principles of materials science.

Table 1: Potential Influence of Functional Group Modifications on this compound Derivatives for OLED Applications

| Modification Site | Added Functional Group | Potential Effect on OLED Properties |

|---|---|---|

| Phenolic -OH | Conversion to an ether or ester | Improves thermal stability and modifies solubility. |

| Aromatic Ring | Electron-withdrawing groups (e.g., -CN, -CF₃) | Lowers HOMO/LUMO levels, potentially improving electron injection/transport. |

| Aromatic Ring | Electron-donating groups (e.g., -OCH₃, -NPh₂) | Raises HOMO/LUMO levels, potentially improving hole injection/transport. |

| Aromatic Ring | Attachment of extended π-conjugated systems | Shifts emission to longer wavelengths (red-shift) and enhances charge mobility. |

| Butoxymethyl Chain | Variation of alkyl chain length | Affects solubility and film-forming (morphological) properties. |

Exploration in Catalysis and Ligand Design (General for Phenol Derivatives)

Phenol and its derivatives are fundamental building blocks in organic synthesis and play a significant role in the fields of catalysis and ligand design nih.govacs.org. Their utility stems from the reactivity of the hydroxyl group and the aromatic ring, which can be exploited in a wide array of chemical transformations.

In modern synthetic chemistry, transition-metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds acs.org. Phenol derivatives have emerged as important coupling partners, often serving as stable and readily available alternatives to aryl halides acs.orgacs.org. For example, they have been successfully employed as electrophilic partners in photoredox/nickel dual catalysis for the formation of C(sp³)–C(sp²) bonds under mild conditions acs.orgsemanticscholar.orgnih.gov. This approach allows for the coupling of phenol derivatives (as sulfonates like triflates or tosylates) with alkylsilicates acs.orgsemanticscholar.org. Nickel-catalyzed reactions have also been developed to couple phenol derivatives with aldehydes, highlighting the versatility of these compounds in sustainable chemistry acs.org.

Beyond their role as substrates, the phenolic framework is a cornerstone in the design of specialized ligands for transition metal catalysts. The oxygen atom of the hydroxyl group can act as a coordination site for a metal center. Furthermore, the aromatic ring can be functionalized with other donor atoms (e.g., nitrogen, phosphorus) to create multidentate ligands. These ligands can precisely control the steric and electronic environment around the metal catalyst, thereby influencing the activity, selectivity, and stability of the catalytic system.

The versatility of phenol derivatives is evident in various catalytic processes. Palladium(II)-catalyzed C-H olefination of phenol derivatives has been developed for both ortho- and meta-selective functionalization, a challenging transformation that provides access to complex molecules nih.gov. Additionally, catalytic oxidative coupling of phenols is a key method for synthesizing biphenols and other complex structures that are prevalent in natural products and materials science nih.govacs.org.

The table below summarizes the roles of phenol derivatives in several types of catalytic reactions.

Table 2: Roles of Phenol Derivatives in Various Catalytic Reactions

| Catalytic Reaction Type | Role of Phenol Derivative | Metal Catalyst (Example) | Description |

|---|---|---|---|

| Cross-Coupling | Electrophilic Coupling Partner | Nickel acs.orgacs.orgsemanticscholar.org | Phenolic sulfonates (triflates, tosylates) act as stable electrophiles, replacing traditional aryl halides in C-C bond formation. acs.org |

| C-H Functionalization | Substrate | Palladium nih.gov | Direct, regioselective olefination of the phenolic C-H bond is achieved using a directing group strategy. nih.gov |

| Oxidative Coupling | Substrate | Vanadium, Copper, etc. acs.org | Phenols are coupled to form biaryl compounds through an oxidative mechanism, often mimicking natural processes. nih.govacs.org |

| Ligand Synthesis | Precursor | Various | The phenolic backbone is functionalized to create multidentate ligands that coordinate with metal centers for various catalytic applications. |

Advanced Analytical Methodologies for the Detection and Quantification of 4 Butoxymethyl Phenol

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For 4-(butoxymethyl)phenol, various chromatographic techniques offer high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of phenolic compounds due to its versatility and wide range of detection methods. For this compound, a reversed-phase HPLC (RP-HPLC) setup is typically employed.

Stationary and Mobile Phases: The separation is commonly achieved using a C18 or phenyl-hexyl stationary phase, which provides effective separation for moderately polar compounds like phenols. The mobile phase usually consists of a gradient mixture of an aqueous solvent (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

Detection Modes:

UV-Vis Detection: Phenolic compounds, including this compound, possess a benzene (B151609) ring that absorbs ultraviolet (UV) light. A Diode Array Detector (DAD) or a variable wavelength detector can be used, typically scanning at wavelengths around 270-280 nm for the phenol (B47542) moiety. Pre-column derivatization with reagents like 4-nitrobenzoyl chloride can be used to enhance UV detection sensitivity scirp.org.

Electrochemical Detection (ECD): ECD is a highly sensitive and selective detection method for electroactive compounds like phenols. It offers lower detection limits compared to UV detection.

Fluorescence Detection (FLD): While native fluorescence of some phenols can be weak, derivatization with a fluorescent tag can significantly enhance sensitivity. This is discussed in more detail in section 7.2.1.

A typical HPLC method for phenolic compounds that could be adapted for this compound is summarized in the table below.

| Parameter | Typical Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A time-based gradient from high aqueous to high organic content |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 10 - 20 µL |

| Detector | UV-Vis at 274 nm or Fluorescence Detector |

This interactive table presents typical starting conditions for the HPLC analysis of phenolic compounds, adaptable for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the polar hydroxyl group, phenols like this compound often require derivatization to increase their volatility and improve chromatographic peak shape dphen1.comsettek.com.

Derivatization: A common procedure is silylation, where the active hydrogen of the phenolic hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. This process reduces the compound's polarity and increases its volatility, making it suitable for GC analysis nih.gov. Another approach is methylation using reagents like diazomethane (B1218177) settek.comepa.gov.

Analysis: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar DB-5 or a mid-polarity DB-1701 column). The separated compounds then enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both qualitative (identification based on fragmentation patterns) and quantitative data. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for target analytes dphen1.commdpi.com.

Predicted GC-MS data for the TMS derivative of this compound indicates the feasibility of this method.

| Parameter | Typical Condition / Predicted Value |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | SH-I-5MS (30 m x 0.25 mm I.D., df=0.25 µm) or similar |

| Carrier Gas | Helium at ~1 mL/min |

| Injection Mode | Splitless |

| Temperature Program | Initial 60-80°C, ramped to 280-300°C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Predicted m/z (TMS derivative) | splash10-004i-5910000000-8dffa7fbfe7a66842b36 (Predicted Spectrum) |

This interactive table outlines a general GC-MS methodology for phenolic compounds, including predicted spectral information for a derivative of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly using a triple quadrupole mass spectrometer, offers exceptional selectivity and sensitivity, often eliminating the need for derivatization required in GC-MS shimadzu.com. This technique is ideal for analyzing trace levels of this compound in complex matrices like environmental water samples.

Methodology: The compound is first separated using an HPLC system, as described in section 7.1.1. The eluent from the HPLC column is then directed into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source. ESI is generally preferred for polar compounds like phenols and is often operated in negative ion mode, which facilitates the deprotonation of the phenolic hydroxyl group.

In the triple quadrupole mass spectrometer, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, leading to very low detection limits shimadzu.com.

Predicted LC-MS/MS spectral data for this compound supports the use of this technique.

| Parameter | Typical Condition / Predicted Value |

| LC Column | C18 or Phenyl-Hexyl |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with formic acid or ammonium (B1175870) formate |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Predicted Precursor Ion [M-H]⁻ | m/z 179.1 |

| Predicted Product Ions (at 20V) | m/z 123.1, m/z 107.1 |

| Predicted Spectra (Negative Mode) | 10V: splash10-004i-1900000000-0e8d4ef159aae457d2b020V: splash10-00b9-3900000000-c45d132e708e0cef405940V: splash10-006x-9200000000-0573a1331e83fe184a1a |

This interactive table details a potential LC-MS/MS method for this compound, including predicted mass transitions.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of phenolic compounds analyticaltoxicology.comnih.gov. It is particularly useful for screening samples, monitoring reaction progress, or as a preliminary step before more sophisticated analyses.

Procedure: A sample containing this compound is spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. Due to its polarity, this compound will have a moderate retention factor (Rf) in a non-polar to moderately polar solvent system.

Visualization: Since phenols are often colorless, visualization is required. This can be achieved by:

Using TLC plates with a fluorescent indicator (e.g., F254), where compounds that absorb UV light appear as dark spots under a UV lamp at 254 nm.

Spraying the plate with a visualizing reagent, such as an iron(III) chloride (FeCl3) solution, which forms a colored complex with phenols, or other reagents like phosphomolybdic acid researchgate.netchemistryhall.com.

| Parameter | Typical Condition |

| Stationary Phase | Silica gel GF254 |

| Mobile Phase | Toluene:Acetone (B3395972) (9:1) or Chloroform (B151607):Ethyl Acetate (B1210297):Formic Acid (5:4:1) researchgate.net |

| Application | Capillary spotting |

| Development | Ascending, in a saturated chamber |

| Visualization | UV light at 254 nm or spraying with FeCl3 reagent |

This interactive table outlines a standard TLC procedure suitable for the qualitative analysis of this compound.

Spectroscopic Detection and Quantification Methods

Spectroscopic methods are often coupled with chromatographic techniques to provide sensitive and selective detection.

Fluorescence detection can offer significantly higher sensitivity and selectivity compared to UV-Vis absorption detection for certain compounds. The native fluorescence of phenol itself is well-documented, though its intensity can be influenced by factors like pH and solvent researchgate.net.

Methodology: When coupled with HPLC, the column eluent passes through the flow cell of a fluorescence detector. The sample is excited at a specific wavelength (λex), and the emitted light is measured at a longer wavelength (λem). For phenols, typical excitation wavelengths are around 270 nm, with emission observed around 300-310 nm nkust.edu.tw.

Derivatization for Enhanced Fluorescence: For phenols that exhibit weak native fluorescence or for applications requiring ultra-trace level detection, pre-column derivatization with a fluorescent labeling reagent is a common strategy. Reagents such as dansyl chloride or 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride react with the phenolic hydroxyl group to form a highly fluorescent derivative, which can then be easily separated by HPLC and detected with high sensitivity.

While the specific fluorescence properties of this compound are not widely reported, its phenolic structure suggests it would be amenable to these established FLD methods.

| Parameter | Typical Condition |

| Technique | HPLC with Fluorescence Detection (HPLC-FLD) |

| Excitation Wavelength (λex) | ~270 nm (for native fluorescence) |

| Emission Wavelength (λem) | ~310 nm (for native fluorescence) |

| Derivatization Reagents | Dansyl chloride, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride |

| Application | Trace quantitative analysis in complex matrices |

This interactive table summarizes the key parameters for the fluorescence detection of phenolic compounds, applicable to this compound.

UV-Vis Detection in Chromatographic Systems

The detection and quantification of phenolic compounds, including this compound, in conjunction with chromatographic separation systems like High-Performance Liquid Chromatography (HPLC), frequently employ Ultraviolet-Visible (UV-Vis) spectrophotometry. The underlying principle of this detection method is the ability of the phenolic ring structure to absorb light in the UV spectrum. researchgate.net For most phenolic compounds, the maximum absorption wavelength (λmax) is typically observed around 280 nm, which is often selected as the optimal wavelength for monitoring and quantification to ensure high sensitivity. researchgate.netanalis.com.myresearchgate.net

An HPLC system equipped with a UV-Vis detector or a more advanced photodiode array detector (DAD) allows for the simultaneous determination of this compound and other similar compounds in a sample mixture. researchgate.netresearchgate.net The DAD provides the additional benefit of acquiring the complete UV-Vis spectrum for each peak, which can aid in peak identification and purity assessment. nkust.edu.tw The pH of the mobile phase is a critical parameter in the chromatographic separation of phenols, as it influences their ionization state and retention characteristics. analis.com.my Adjusting the pH, often to an acidic value around 3.5, can improve the resolution between different phenolic compounds. analis.com.my This technique is widely regarded for its robustness, cost-effectiveness, and reliability in the routine analysis of phenolic substances.

Sample Preparation Techniques for Complex Matrices

The accurate analysis of this compound in complex matrices, such as environmental or biological samples, necessitates effective sample preparation. The primary goals of sample preparation are to isolate the target analyte from interfering matrix components, pre-concentrate it to detectable levels, and transfer it into a solvent compatible with the analytical instrument. nih.govthermofisher.com Techniques like liquid-liquid microextraction and solid-phase extraction are commonly employed to achieve these objectives for phenolic compounds. sigmaaldrich.com

Liquid-Liquid Microextraction (DLLME)

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction technique suitable for isolating phenolic compounds from aqueous samples. nih.govresearchgate.net The method involves the rapid injection of a mixture containing a small volume of an appropriate extraction solvent and a disperser solvent into the aqueous sample. researchgate.net This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for mass transfer and enabling very fast extraction of the analyte. researchgate.netnih.gov After extraction, centrifugation is used to separate the fine droplets of the extraction solvent, which is then collected for analysis. researchgate.net

The selection of solvents is crucial for successful DLLME. For phenolic compounds, various combinations of extraction and disperser solvents have been utilized. researchgate.netnih.gov The technique offers several advantages, including simplicity, high speed, low consumption of organic solvents, and high enrichment factors. nih.govmonash.edu

| Analyte Group | Extraction Solvent | Disperser Solvent | Recovery (%) | Precision (RSD, %) | Source |

|---|---|---|---|---|---|

| Phenolic Compounds | Toluene | Aqueous Ammonia (as acceptor phase) | 82.2 - 117.2 | < 6.8 | nih.gov |

| Phenolic Environmental Estrogens | Carbon Tetrachloride | Acetonitrile | 70.4 - 108.1 | 2.1 - 9.7 | nih.gov |

| Phenolic Compounds in Wine | Ethyl Acetate | Acetonitrile | 76.6 - 137.7 | < 6.6 | researchgate.net |

Solid Phase Extraction (SPE)